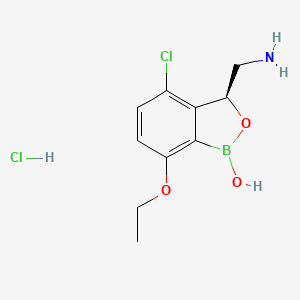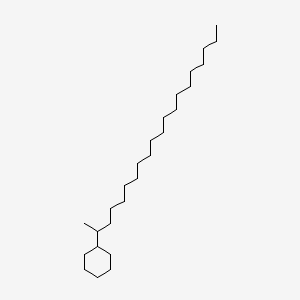
2-Cyclohexyleicosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexyleicosane is an organic compound with the molecular formula C26H52. It is a derivative of eicosane, where a cyclohexyl group is attached to the second carbon of the eicosane chain. This compound is known for its unique structural properties and is used in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyleicosane typically involves the alkylation of cyclohexane with a suitable eicosane derivative. One common method is the Friedel-Crafts alkylation, where cyclohexane reacts with 1-bromo-nonadecane in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexyleicosane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) to yield saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 gas, Pd catalyst, elevated temperature and pressure.
Substitution: Br2, Cl2, UV light, inert solvents like carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Cyclohexyl ketones, cyclohexyl carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclohexyleicosanes.
Aplicaciones Científicas De Investigación
2-Cyclohexyleicosane has several applications in scientific research:
Chemistry: Used as a model compound in studying hydrocarbon reactions and mechanisms.
Biology: Investigated for its potential interactions with biological membranes and lipid bilayers.
Medicine: Explored for its role in drug delivery systems and as a hydrophobic moiety in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a lubricant additive
Mecanismo De Acción
The mechanism of action of 2-Cyclohexyleicosane involves its interaction with molecular targets such as enzymes and receptors. The cyclohexyl group can enhance the hydrophobic interactions with lipid membranes, facilitating its incorporation into biological systems. Additionally, the compound’s structure allows it to participate in various chemical reactions, influencing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane: A simple cycloalkane with similar hydrophobic properties.
Eicosane: A straight-chain hydrocarbon with a similar carbon backbone.
Cyclohexylmethane: A compound with a cyclohexyl group attached to a methane molecule
Uniqueness
2-Cyclohexyleicosane is unique due to its combination of a long eicosane chain and a cyclohexyl group. This structure imparts distinct physical and chemical properties, making it valuable in various research and industrial applications .
Propiedades
Número CAS |
4443-56-5 |
|---|---|
Fórmula molecular |
C26H52 |
Peso molecular |
364.7 g/mol |
Nombre IUPAC |
icosan-2-ylcyclohexane |
InChI |
InChI=1S/C26H52/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-25(2)26-23-20-18-21-24-26/h25-26H,3-24H2,1-2H3 |
Clave InChI |
JKGLILLLSMITKV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCC(C)C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


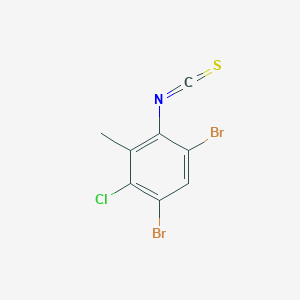
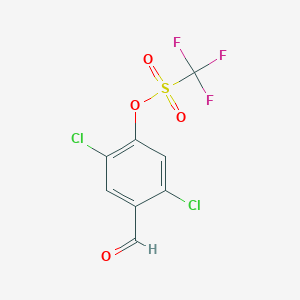
![methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13914671.png)
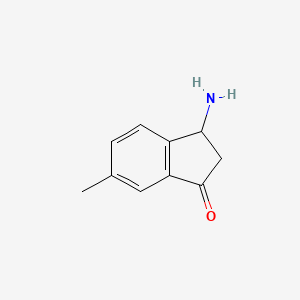
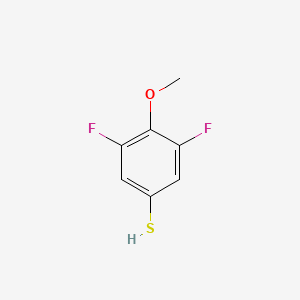
![8-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13914694.png)
![tert-butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13914699.png)
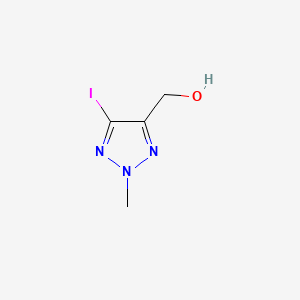
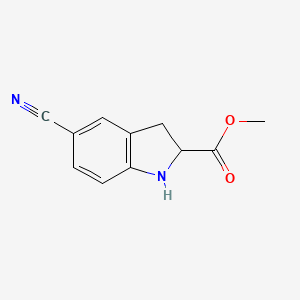
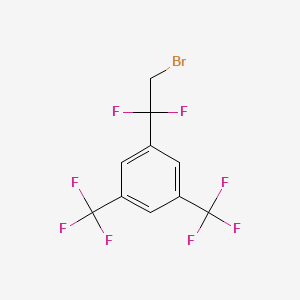

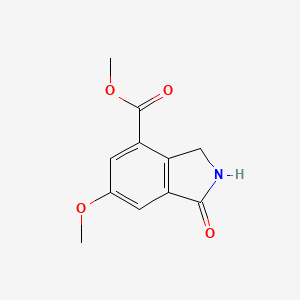
![Methyl 5-[(benzylamino)methyl]furan-2-carboxylate](/img/structure/B13914746.png)
